molecular formula C11H10N2O3 B061533 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione CAS No. 159596-51-7

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione

Cat. No.: B061533
CAS No.: 159596-51-7
M. Wt: 218.21 g/mol
InChI Key: QVFVCSMREHMTDE-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is a heterocyclic compound that features a pyridine ring attached to an amino group, which is further connected to a cyclobutene ring substituted with an ethoxy group and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione typically involves the reaction of pyridine derivatives with cyclobutene intermediates. One common method involves the condensation of 3-aminopyridine with ethoxy-substituted cyclobutene-1,2-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at room temperature to moderate heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as amorphous carbon-supported sulfonic acid can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
  • 3-(Pyridin-4-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
  • 3-(Pyridin-3-ylamino)-4-methoxy-cyclobut-3-ene-1,2-dione

Uniqueness

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVCSMREHMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (5.00 g, 29.4 mmol) in absolute ethanol (100 mL) was added a suspension of 3-aminopyridine (2.77 g, 29.4 mmol) in ethanol (50 mL). The mixture was heated at reflux for 18 hours, then concentrated. Chromatography (4:1 EtOAc/hexane) afforded 3.15 g (49%)of a white solid: mp 140°-145° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

3-Aminopyridine (12.3 g, 130 mmol) was added to a solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (21.5 g; 125 mmol) in 130 mL EtOH. The mixture was heated to reflux for 16 h, filtered and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (7% EtOH in EtOAc) to give the title compound as a yellow powder.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

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